4-Methyl-4-phenyl-2-imidazolidinethione
Description
4-Methyl-4-phenyl-2-imidazolidinethione (C₁₀H₁₂N₂S) is a sulfur-containing heterocyclic compound featuring a saturated imidazolidine ring substituted with methyl and phenyl groups at the 4-position and a thione (C=S) group at the 2-position . Key structural attributes include:
- Molecular Formula: C₁₀H₁₂N₂S
- SMILES: CC1(CNC(=S)N1)C2=CC=CC=C2
- InChIKey: TVFHYGQOWWPMMJ-UHFFFAOYSA-N
The thione group confers distinct reactivity, particularly in coordination chemistry and nucleophilic substitution reactions.
Properties
CAS No. |
13206-10-5 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4-methyl-4-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-10(7-11-9(13)12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) |
InChI Key |
TVFHYGQOWWPMMJ-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=S)N1)C2=CC=CC=C2 |
Isomeric SMILES |
CC1(CN=C(N1)S)C2=CC=CC=C2 |
Canonical SMILES |
CC1(CNC(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and synthetic differences between 4-methyl-4-phenyl-2-imidazolidinethione and related imidazole/imidazolidine derivatives:
Key Observations:
Thione vs.
Substituent Effects : The phenyl and methyl groups in both compounds contribute to steric bulk, but the methoxy and formyl groups in 4-formyl-2-(4-methoxyphenyl)-1H-imidazole increase polarity and reactivity toward nucleophiles .
Synthetic Complexity : Benzimidazole derivatives (e.g., ) require multi-step syntheses involving fluorine and benzodioxole incorporation, contrasting with the simpler alkylation routes for 4-methyl-2-phenyl-1H-imidazole .
Physicochemical Properties
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